molecular formula C13H22O4S2 B13813986 Methyl 6,8-bis(acetylsulfanyl)octanoate CAS No. 63658-43-5

Methyl 6,8-bis(acetylsulfanyl)octanoate

Cat. No.: B13813986
CAS No.: 63658-43-5
M. Wt: 306.4 g/mol
InChI Key: GMSLCVRGZQKWHE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 6,8-Bis(acetylthio)octanoic acid methyl ester are not widely documented, the general approach would involve large-scale esterification and thiolation processes. These methods would likely utilize continuous flow reactors and advanced purification techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

6,8-Bis(acetylthio)octanoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The acetylthio groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The acetylthio groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6,8-Bis(acetylthio)octanoic acid methyl ester has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-Bis(acetylthio)octanoic acid methyl ester involves its interaction with various molecular targets and pathways. The acetylthio groups can interact with thiol-containing enzymes, potentially inhibiting their activity. This compound may also affect cellular redox states and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    6,8-Bis(benzylthio)octanoic acid: Similar structure but with benzylthio groups instead of acetylthio groups.

    Octanoic acid methyl ester: Lacks the acetylthio groups, making it less reactive in certain chemical reactions.

Uniqueness

6,8-Bis(acetylthio)octanoic acid methyl ester is unique due to its dual acetylthio groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

63658-43-5

Molecular Formula

C13H22O4S2

Molecular Weight

306.4 g/mol

IUPAC Name

methyl 6,8-bis(acetylsulfanyl)octanoate

InChI

InChI=1S/C13H22O4S2/c1-10(14)18-9-8-12(19-11(2)15)6-4-5-7-13(16)17-3/h12H,4-9H2,1-3H3

InChI Key

GMSLCVRGZQKWHE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCC(CCCCC(=O)OC)SC(=O)C

Origin of Product

United States

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